醋酸地特雷诺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

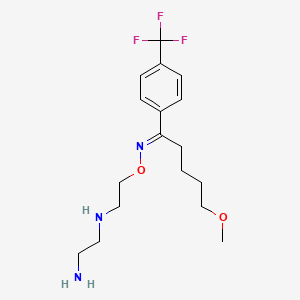

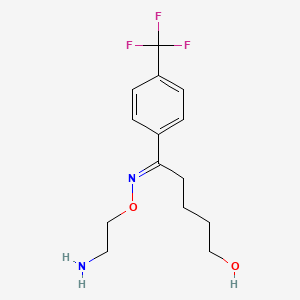

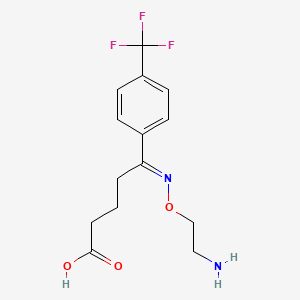

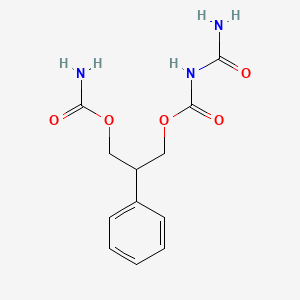

Deterenol acetate is an impurity of Deterenol . It has the molecular formula C13H21NO4 and a molecular weight of 255.314 . The IUPAC name is acetic acid;4- [1-hydroxy-2- (propan-2-ylamino)ethyl]phenol .

Molecular Structure Analysis

The InChI Key for Deterenol acetate is RQAISLPMVAAADT-UHFFFAOYSA-N . The InChI is InChI=1S/C11H17NO2.C2H4O2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;1-2(3)4/h3-6,8,11-14H,7H2,1-2H3;1H3,(H,3,4) .

Physical and Chemical Properties Analysis

Deterenol acetate is a white powder . Its melting range is 123-128 °C . Other physical and chemical properties such as boiling point, density, flashpoint, solubility in water, vapor pressure, viscosity, and pH-value are not available .

科学研究应用

活性污泥和醋酸盐喂养的颗粒用于苯酚生物降解:Tay、Moy、Maszenan 和 Tay(2005 年)在《应用微生物学和生物技术》中的一项研究探讨了使用活性污泥和醋酸盐喂养的颗粒作为苯酚生物降解的微生物接种物。这项研究突出了颗粒在处理有毒废水方面的有效性,这可能与了解乙酸盐相关化合物在生物降解过程中的更广泛应用有关 (Tay、Moy、Maszenan 和 Tay,2005 年)。

好氧苯酚降解颗粒的快速培养:Tay、Moy、Jiang 和 Tay(2005 年)在《生物技术杂志》上发表的一项研究中,研究人员评估了使用好氧醋酸盐喂养的微生物颗粒来开发稳定的好氧苯酚降解颗粒。这项研究证明了使用醋酸盐喂养的颗粒快速适应有毒底物的潜力,这可能与涉及解毒或废物处理过程的应用有关 (Tay、Moy、Jiang 和 Tay,2005 年)。

通过直接乙酰化气相色谱分析酚类化合物:Coutts、Hargesheimer 和 Pasutto(1979 年)在《色谱 A 杂志》中讨论了一种通过在水溶液中直接乙酰化来分析痕量酚类化合物的方法。这种方法提供了关于使用乙酸酯在酚类化合物分析中改善色谱特性的见解,这可能与乙酸酯衍生物的分析应用有关 (Coutts、Hargesheimer 和 Pasutto,1979 年)。

使用微生物燃料电池生物降解酚类化合物:Hedbávná、Rolfe、Huang 和 Thornton(2016 年)在《生物资源技术》中进行了一项关于使用生物电化学系统生物降解受污染地下水中酚类化合物的研究。该研究提到了使用乙酸盐作为电子供体,这可能与了解乙酸盐化合物在生物降解和环境修复过程中的作用有关 (Hedbávná、Rolfe、Huang 和 Thornton,2016 年)。

安全和危害

Deterenol acetate has not been approved for use in humans in the United States . It has been linked to reports of adverse events, including nausea, vomiting, sweating, agitation, palpitations, chest pain, and cardiac arrest . In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx) may be produced .

作用机制

Target of Action

Deterenol acetate primarily targets the beta-adrenoceptors . Beta-adrenoceptors are a class of G-protein coupled receptors that are targets of the hormone adrenaline and noradrenaline. They play a crucial role in the regulation of heart function, smooth muscle relaxation, and energy metabolism.

Result of Action

The activation of beta-adrenoceptors by Deterenol acetate can lead to a variety of physiological effects. It has been reported to be an effective nonmydriatic and nonmiotic hypotensive agent, which can be used in antiglaucoma treatment . The use of deterenol may cause adverse events, including nausea, vomiting, sweating, agitation, palpitations, chest pain, and cardiac arrest .

生化分析

Biochemical Properties

It is known to be a salt of Deterenol , which is a nonmydriatic and nonmiotic hypotensive agent with intraocular pressure effects similar to epinephrine bitartrate

Cellular Effects

Deterenol acetate has been found in weight loss or sports supplements . Its use in humans has not been approved in the United States due to reports of adverse events, including nausea, vomiting, sweating, agitation, palpitations, chest pain, and cardiac arrest

Molecular Mechanism

It is known to be a salt of Deterenol

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Deterenol acetate in laboratory settings. It has been found in weight loss or sports supplements , suggesting that it may have some long-term effects on cellular function

Metabolic Pathways

It is known to be a salt of Deterenol , suggesting that it may interact with enzymes or cofactors and have effects on metabolic flux or metabolite levels.

属性

IUPAC Name |

acetic acid;4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.C2H4O2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;1-2(3)4/h3-6,8,11-14H,7H2,1-2H3;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAISLPMVAAADT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)O)O.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644449-83-1 |

Source

|

| Record name | Deterenol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644449831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DETERENOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLO5PSU8OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)